molecular formula C12H6Cl4O B12665306 2,2',3,3'-Tetrachlorodiphenyl ether CAS No. 727738-46-7

2,2',3,3'-Tetrachlorodiphenyl ether

Cat. No.: B12665306
CAS No.: 727738-46-7
M. Wt: 308.0 g/mol
InChI Key: WXEOWWVZWWGBBQ-UHFFFAOYSA-N
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Description

2,2’,3,3’-Tetrachlorodiphenyl ether is a chemical compound with the molecular formula C12H6Cl4O. It belongs to the class of polychlorinated diphenyl ethers, which are structurally similar to polychlorinated biphenyls. These compounds are known for their environmental persistence and potential health risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing ethers, including 2,2’,3,3’-Tetrachlorodiphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .

Industrial Production Methods

Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce chlorinated phenols, while reduction may yield less chlorinated diphenyl ethers .

Scientific Research Applications

2,2’,3,3’-Tetrachlorodiphenyl ether has various scientific research applications, including:

Mechanism of Action

The mechanism by which 2,2’,3,3’-Tetrachlorodiphenyl ether exerts its effects involves interaction with molecular targets such as the aryl hydrocarbon receptor. This interaction can lead to various biological responses, including changes in gene expression and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,3,4-Tetrachlorodiphenyl ether
  • 2,2’,4,4’-Tetrachlorodiphenyl ether
  • 2,3,3’,4’-Tetrachlorodiphenyl ether

Uniqueness

2,2’,3,3’-Tetrachlorodiphenyl ether is unique due to its specific chlorination pattern, which affects its chemical properties and biological activity. Compared to other similar compounds, it may have different environmental persistence and toxicological profiles .

Properties

CAS No.

727738-46-7

Molecular Formula

C12H6Cl4O

Molecular Weight

308.0 g/mol

IUPAC Name

1,2-dichloro-3-(2,3-dichlorophenoxy)benzene

InChI

InChI=1S/C12H6Cl4O/c13-7-3-1-5-9(11(7)15)17-10-6-2-4-8(14)12(10)16/h1-6H

InChI Key

WXEOWWVZWWGBBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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